2-Mercaptoacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

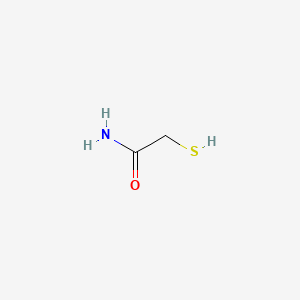

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXHHICIFZSKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226711 | |

| Record name | 2-Mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-08-7 | |

| Record name | Mercaptoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioglycolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512243B4TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptoacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide, also known as thioglycolamide, is a sulfur-containing organic compound with diverse applications in chemical synthesis and pharmaceutical development. Its unique bifunctional nature, possessing both a reactive thiol group and an amide moiety, makes it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supplemented with representative experimental protocols and data visualizations to support research and development activities.

Chemical Properties

This compound is a white to pale yellow solid at room temperature.[1][2] It possesses a characteristic thiol odor. The key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-sulfanylacetamide | [3] |

| CAS Number | 758-08-7 | [3] |

| Molecular Formula | C₂H₅NOS | [3] |

| Molecular Weight | 91.13 g/mol | [3] |

| Melting Point | 157.5-158.5 °C | [4] |

| Boiling Point | 279.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.192 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO | [1][2] |

| pKa (predicted) | 8.34 ± 0.10 | [1][2] |

| Appearance | White to pale yellow solid | [1][2] |

Chemical Structure

The structure of this compound consists of an acetamide backbone with a thiol group attached to the alpha-carbon. This structure imparts the molecule with its characteristic reactivity, allowing it to participate in reactions typical of both thiols and amides.

| Structural Identifier | Representation |

| SMILES | C(C(=O)N)S |

| InChI | InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4) |

The spatial arrangement of atoms and bond characteristics are crucial for understanding its chemical behavior and potential interactions in biological systems. While detailed crystallographic data was not found in the public domain, computational models and spectral analyses provide insights into its three-dimensional structure.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general procedures found in the literature for similar compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the nucleophilic substitution of a halogen in a haloacetamide with a sulfur nucleophile. A representative procedure using chloroacetamide and sodium hydrosulfide is outlined below.

Materials:

-

Chloroacetamide

-

Sodium hydrosulfide (NaSH)

-

Methylene chloride or other suitable organic solvent

-

Water

-

Nitrogen gas

-

Round-bottomed flask with stirrer, condenser, thermometer, and pH probe

Procedure:

-

Under a nitrogen atmosphere, dissolve chloroacetamide in a suitable organic solvent (e.g., methylene chloride) in the reaction flask.[5]

-

Prepare an aqueous solution of sodium hydrosulfide.

-

Cool the chloroacetamide solution to a low temperature (e.g., -10 to -15 °C) using an appropriate cooling bath.[5]

-

Slowly add the aqueous sodium hydrosulfide solution to the vigorously stirred chloroacetamide solution, maintaining the low temperature.[5] The reaction is exothermic.

-

Monitor the pH of the reaction mixture; it should decrease as the reaction progresses.[5]

-

After the addition is complete, continue stirring at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[5]

-

Upon completion, a white precipitate of sodium chloride will form.[5]

-

The reaction mixture can then be worked up by separating the organic layer, washing with water, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure to yield crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Procedure:

-

Solvent Selection: Identify a suitable solvent or solvent system. An ideal single solvent will dissolve this compound poorly at room temperature but well at its boiling point. A two-solvent system can also be used, where the compound is soluble in the first solvent and insoluble in the second, and the two solvents are miscible.[6][7][8][9]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.[10]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[9][10]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[10]

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Analytical Methods

Various analytical techniques can be employed to characterize and quantify this compound.

1. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (in DMSO-d₆): The chemical shifts (δ) are referenced to the residual solvent peak (2.50 ppm).[13][14][15] Expected signals would correspond to the protons of the -CH₂- group and the -NH₂ group.

-

¹³C NMR (in DMSO-d₆): The chemical shifts are referenced to the solvent peak (39.52 ppm).[13][14] Expected signals would correspond to the carbonyl carbon and the alpha-carbon.

-

2. Chromatographic Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[16] A suitable protocol would involve:

-

Sample Preparation: Dissolving the sample in a volatile organic solvent.[17] Derivatization may be necessary to improve volatility and thermal stability.[18]

-

GC Separation: Injecting the sample onto a GC column where components are separated based on their boiling points and interactions with the stationary phase.[18]

-

MS Detection: As components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that can be used for identification by comparison with spectral libraries.[19]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. A typical HPLC-UV method would involve:

-

Method Development: Selecting an appropriate column (e.g., C18) and mobile phase (a mixture of aqueous and organic solvents) to achieve good separation.[20][21]

-

Quantification: Creating a calibration curve using standards of known concentration to quantify the amount of this compound in a sample.[20][21]

-

3. Titrimetric Analysis:

-

Iodometric Titration: The thiol group of this compound can be quantitatively determined by iodometric titration.[22][23][24][25]

Mandatory Visualizations

The following diagrams illustrate a logical workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. The summarized data and representative experimental protocols offer a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this versatile chemical compound. The provided workflow visualization further clarifies the logical steps involved in its preparation and characterization. Further research into its crystallographic structure and biological activities will undoubtedly expand its potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C2H5NOS | CID 12961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:758-08-7 | Chemsrc [chemsrc.com]

- 5. US4359429A - Mercaptoacetonitrile synthesis - Google Patents [patents.google.com]

- 6. Home Page [chem.ualberta.ca]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. acs.org [acs.org]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

- 18. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. figshare.utas.edu.au [figshare.utas.edu.au]

- 20. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 23. usptechnologies.com [usptechnologies.com]

- 24. iodometric titration method: Topics by Science.gov [science.gov]

- 25. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-Mercaptoacetamide (CAS 758-08-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide (also known as thioglycolamide), with the CAS number 758-08-7, is a thiol-containing organic compound with the chemical formula C₂H₅NOS.[1] Its structure, featuring a reactive sulfhydryl (-SH) group and an amide (-CONH₂) functional group, makes it a versatile molecule in various chemical and biological applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its emerging roles in drug discovery and development, particularly as a scaffold for the synthesis of enzyme inhibitors. The sulfhydryl group endows this compound with the ability to act as a nucleophile, a reducing agent, and a metal chelator, underpinning its utility in diverse scientific fields.[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 758-08-7 | [1] |

| Molecular Formula | C₂H₅NOS | [1] |

| Molecular Weight | 91.13 g/mol | [2] |

| IUPAC Name | 2-sulfanylacetamide | [2] |

| Synonyms | Thioglycolamide, α-Mercaptoacetamide | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 157.5-158.5 °C | [1][3] |

| Boiling Point | 279.3 °C at 760 mmHg | [1][3] |

| Density | 1.192 g/cm³ | [1] |

| pKa | 8.34 ± 0.10 (Predicted) | [1] |

| LogP | 0.10180 | [3] |

Table 2: Toxicological Data for this compound

| Test | Species | Route of Exposure | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 300 mg/kg | [4] |

Table 3: Hazard Identification

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [2][5] |

| H319 | Causes serious eye irritation | [2][5] |

| H335 | May cause respiratory irritation | [2][5] |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for researchers interested in its derivatives. It is typically synthesized from chloroacetamide. Subsequently, it serves as a key precursor for the synthesis of various biologically active molecules, such as N-aryl mercaptoacetamides.

Synthesis of this compound (Inferred Protocol)

Reaction Scheme:

Experimental Procedure (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetamide in a suitable solvent like ethanol.

-

Reagent Addition: Slowly add a solution of sodium hydrosulfide (NaSH) in water or ethanol to the chloroacetamide solution at room temperature with vigorous stirring.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent to remove inorganic salts.

-

Purification: The crude this compound in the organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product can be further purified by recrystallization from a suitable solvent.

Synthesis of N-Aryl Mercaptoacetamides

N-aryl mercaptoacetamides, which have shown promise as enzyme inhibitors, are synthesized from this compound or its precursors. The following is a general three-step protocol for their synthesis.

Caption: Synthesis workflow for N-aryl mercaptoacetamides.

Experimental Protocol:

-

Amide Formation: To a cooled (0 °C) solution of the corresponding aniline derivative and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), chloroacetyl chloride is added dropwise. The reaction mixture is stirred until completion, followed by an aqueous work-up to isolate the N-aryl-2-chloroacetamide intermediate.

-

Thioacetate Formation: The N-aryl-2-chloroacetamide is dissolved in acetone, and potassium thioacetate is added. The mixture is stirred at room temperature. This Sₙ2 reaction yields the N-aryl-2-acetylthioacetamide intermediate, which is then isolated.

-

Hydrolysis to Free Thiol: The thioacetate intermediate is hydrolyzed under basic (e.g., sodium hydroxide in methanol) or acidic conditions to remove the acetyl protecting group, affording the final N-aryl mercaptoacetamide product.

Biological Activities and Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug development due to their ability to interact with various biological targets.

Metallo-β-Lactamase (MBL) Inhibition

The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems. N-aryl mercaptoacetamides have emerged as promising inhibitors of MBLs such as IMP-7, NDM-1, and VIM-1.[1][2] The mercaptoacetamide moiety can chelate the zinc ions in the active site of these enzymes, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics.

Experimental Protocol: MBL Inhibition Assay

A common method to assess MBL inhibition is a spectrophotometric assay using a chromogenic cephalosporin substrate like nitrocefin.

-

Reagent Preparation: Prepare solutions of the MBL enzyme, the test inhibitor (N-aryl mercaptoacetamide derivative) at various concentrations, and the nitrocefin substrate in an appropriate assay buffer.

-

Assay Procedure: In a 96-well plate, pre-incubate the MBL enzyme with the inhibitor for a defined period. Initiate the reaction by adding the nitrocefin substrate.

-

Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a zinc-dependent enzyme that plays a crucial role in various cellular processes, including protein trafficking and degradation.[6][7] It has been identified as a therapeutic target for cancer, neurodegenerative diseases, and autoimmune disorders.[6][7] Mercaptoacetamide-based compounds have been developed as potent and selective HDAC6 inhibitors.[6] The mercaptoacetamide group acts as a zinc-binding group (ZBG), chelating the zinc ion in the HDAC6 active site and thereby inhibiting its enzymatic activity.[6] Notably, these inhibitors may offer a safer alternative to hydroxamate-based inhibitors, which have been associated with genotoxicity.[6][7]

Caption: Mechanism of HDAC6 inhibition by mercaptoacetamide-based inhibitors.

Experimental Protocol: HDAC6 Inhibition Assay

The inhibitory activity against HDAC6 can be determined using a commercially available fluorometric assay kit.

-

Reaction Setup: In a 96-well plate, add the HDAC6 enzyme, a fluorogenic substrate, and the mercaptoacetamide-based inhibitor at various concentrations.

-

Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

-

Development: Add a developer solution that stops the HDAC6 reaction and generates a fluorescent signal from the deacetylated substrate.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell Division Cycle 7 (CDC7) Kinase Inhibition

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase essential for the initiation of DNA replication.[8] Its overexpression is observed in many cancers, making it an attractive target for cancer therapy. This compound has been used as a scaffold in the preparation of tetracyclic compounds that act as CDC7 inhibitors. These inhibitors block the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the firing of replication origins, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: CDC7 signaling pathway and its inhibition.

Experimental Protocol: CDC7 Kinase Inhibition Assay (Cell-Based)

The on-target activity of a CDC7 inhibitor can be confirmed by assessing the phosphorylation status of its downstream target, MCM2, via Western blotting.

-

Cell Treatment: Seed cancer cells in culture plates and treat them with the CDC7 inhibitor at various concentrations for a specified time.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for phosphorylated MCM2 (p-MCM2). A total MCM2 antibody should be used as a loading control.

-

Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the dose-dependent decrease in MCM2 phosphorylation upon treatment with the inhibitor.

Antimicrobial and Chelating Applications

This compound has also been reported to have antimicrobial properties and is used in the formulation of antifungal and antibacterial products.[1] Its ability to chelate metal ions is not only crucial for its enzyme inhibitory activities but also makes it useful in analytical chemistry and industrial processes where metal ion management is important.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable and versatile chemical entity with a growing importance in medicinal chemistry and drug development. Its unique chemical properties, particularly the reactivity of its sulfhydryl group, make it an excellent scaffold for the design and synthesis of potent and selective enzyme inhibitors targeting critical pathways in cancer and infectious diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development of novel therapeutics based on the this compound core structure. As our understanding of its biological activities expands, so too will its potential applications in addressing unmet medical needs.

References

- 1. Page loading... [guidechem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6649796B2 - Process for the preparation of acetamide derivatives - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C2H5NOS | CID 12961 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Mercaptoacetamide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Topic: Core Physicochemical Properties of 2-Mercaptoacetamide

This document provides essential physicochemical data for this compound, a thiol derivative of acetamide. Its sulfhydryl group makes it a valuable compound in various chemical and pharmaceutical applications.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Parameter | Value | Citations |

| Molecular Formula | C2H5NOS | [1][2][3][4] |

| Molecular Weight | 91.13 g/mol | [1][2] |

| Monoisotopic Mass | 91.00918496 Da | [1] |

Molecular Structure and Composition

The chemical formula, C2H5NOS, indicates the elemental composition of this compound. The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The diagram below illustrates this relationship.

Figure 1: Elemental composition of this compound.

References

An In-Depth Technical Guide to the Safe Handling of 2-Mercaptoacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Mercaptoacetamide (Thioglycolamide), a thiol-containing compound utilized in various research and development applications, including pharmaceutical synthesis.[1] Due to its chemical nature, this compound presents several health and safety risks that necessitate strict adherence to proper handling protocols. This document outlines the substance's key properties, potential hazards, emergency procedures, and detailed experimental protocols for its safe use and disposal.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅NOS | [2] |

| Molecular Weight | 91.13 g/mol | [2] |

| Appearance | White solid | [3] |

| Odor | Strong, disagreeable, skunk-like | [4][5] |

| Melting Point | 157.5-158.5 °C | [2] |

| Boiling Point | 279.3 °C at 760 mmHg | [2] |

| Flash Point | 12 °C | [2] |

| Density | 1.192 g/cm³ | [2] |

| Solubility | Soluble in bases to form alkali metal mercaptides. Limited solubility in water. | [1] |

| Vapor Pressure | 0.00405 mmHg at 25°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

(Note: The GHS classification is based on aggregated data from multiple sources and may vary depending on the supplier and purity of the substance.)[6]

In solution with other chemicals, such as in a methanolic ammonia solution, this compound can be associated with more severe hazards, including acute toxicity (oral, dermal, and inhalation), skin corrosion/burns, and organ damage.[5]

Mechanism of Toxicity: A Cellular Perspective

The toxicity of mercaptans, including this compound, is primarily attributed to their ability to interfere with cellular respiration. The thiol group (-SH) can interact with and inhibit critical enzymes.

A key target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][7] Inhibition of this enzyme disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1] Organs with high energy demands, such as the brain and heart, are particularly vulnerable to this disruption.[1] This cellular energy depletion can lead to a cascade of adverse effects, including metabolic acidosis.[1]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and related compounds. It is important to note that specific data for this compound is limited, and data from related compounds are included for a broader understanding of potential toxicity.

| Chemical | Route | Species | Value | Reference(s) |

| This compound | Intraperitoneal | Mouse | LD₅₀: 300 mg/kg | [2] |

| This compound (in solution) | Oral | - | ATE: 50 - 300 mg/kg (Category 3) | [5] |

| This compound (in solution) | Dermal | - | ATE: 200 - 1000 mg/kg (Category 3) | [5] |

| This compound (in solution) | Inhalation (vapor) | - | ATE: 2 - 10 mg/L (Category 3) | [5] |

| Sodium Mercaptoacetate | Dermal | Rabbit | LD₅₀: 330–660 mg/kg bw | [8] |

| Ammonium Mercaptoacetate | Oral | Rat | LD₅₀: 35–142 mg/kg bw | [9] |

| Thioglycolic Acid | Inhalation | Rat | LC₅₀: < 2 mg/L/4-h | [9] |

ATE: Acute Toxicity Estimate LD₅₀: Lethal Dose, 50% LC₅₀: Lethal Concentration, 50%

Occupational Exposure Limits:

Currently, there are no specific OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) established for this compound.[10] For the related compound, Thioglycolic Acid, the NIOSH Recommended Exposure Limit (REL) is a Time-Weighted Average (TWA) of 1 ppm (4 mg/m³) with a skin notation, indicating the potential for significant absorption through the skin.[4]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary. | [1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. The specific glove material should be selected based on the breakthrough time for the substance and the duration of the task. | [1] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge (e.g., organic vapor). All respirator use must be in accordance with a comprehensive respiratory protection program. | [1][5] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to control the release of its pungent and potentially harmful vapors.[1]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools.[5]

-

Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[5]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents, metals, and acids.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [1] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][5] |

| Eye Contact | Immediately rinse with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. | [1][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. Water mist may be used to cool closed containers.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures (Spill Cleanup)

For small spills, trained laboratory personnel equipped with the appropriate PPE and a spill kit can perform cleanup.

Protocol for a Small Liquid Spill:

-

Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[10]

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent splashing.[10]

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated, labeled hazardous waste container.[5]

-

Decontamination: Decontaminate the spill area and any affected equipment with a suitable neutralizing agent (see Section 8.1) or a detergent and water solution.

-

Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste in accordance with institutional and local regulations.[10]

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on a thorough risk assessment for each specific experimental setup.

Neutralization of this compound Waste

Mercaptans can be neutralized through oxidation. A common and effective method involves the use of sodium hypochlorite (bleach).

Materials:

-

This compound waste solution

-

Sodium hypochlorite solution (household bleach, typically 5-6%)

-

Stir plate and stir bar

-

pH indicator strips or a pH meter

-

Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

-

Chemical fume hood

Procedure:

-

Work in a Fume Hood: Perform all steps in a well-ventilated chemical fume hood.

-

Dilution: If the waste is concentrated, dilute it with water to less than 1% before proceeding. Caution: Do not add bleach to concentrated mercaptan waste as a violent reaction may occur.[5]

-

Slow Addition of Oxidant: While stirring the diluted waste solution, slowly add the sodium hypochlorite solution. The reaction is exothermic, so add the bleach in small increments to control the temperature.

-

Monitor pH: Periodically check the pH of the solution. The reaction is more effective in a slightly alkaline to neutral pH range.

-

Ensure Complete Reaction: Continue adding the bleach solution until the characteristic odor of the mercaptan is no longer detectable. Allow the mixture to stir for at least 30 minutes after the final addition of bleach to ensure the reaction is complete.

-

Final pH Adjustment: If necessary, adjust the final pH of the solution to be between 6 and 8 before disposal.

-

Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations.

Decontamination of Laboratory Surfaces

For routine decontamination of surfaces where this compound has been used or for the final cleanup of a spill area:

Materials:

-

Sodium hypochlorite solution (10% solution, freshly prepared) or hydrogen peroxide solution (3%).[6]

-

Paper towels or absorbent pads

-

Detergent and water

-

Appropriate PPE

-

Hazardous waste disposal bags

Procedure:

-

Initial Cleaning: If there is visible contamination, first absorb the bulk of the material with an inert absorbent as described in the spill cleanup protocol.

-

Application of Decontaminant: Liberally apply the 10% bleach solution or 3% hydrogen peroxide solution to the contaminated surface.

-

Contact Time: Allow the decontaminant to remain on the surface for a contact time of at least 15-20 minutes to ensure complete oxidation of the mercaptan.

-

Wiping: Wipe the surface clean with paper towels or absorbent pads.

-

Rinsing: Thoroughly rinse the surface with water to remove any residual decontaminant.

-

Final Wash: Wash the surface with a standard laboratory detergent and water solution, followed by a final rinse with water.

-

Disposal: Dispose of all contaminated wipes and PPE as hazardous waste.

Quantitative Analysis by HPLC (Example Protocol)

While a specific validated method for this compound was not found in the literature, a general approach for the analysis of thiol-containing compounds by HPLC with UV detection after derivatization can be adapted. This example is based on methods for other aliphatic thiols.[2]

Principle: The thiol group of this compound is derivatized with a reagent that imparts a strong UV chromophore, allowing for sensitive detection by HPLC-UV.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reversed-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

Derivatization reagent (e.g., a maleimide-based reagent or other thiol-reactive chromophore)

-

This compound standard

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Prepare the sample containing this compound in the same solvent as the standards.

-

Derivatization:

-

To a known volume of each standard and sample, add an excess of the derivatization reagent solution.

-

Allow the reaction to proceed for a specified time at a controlled temperature. The exact conditions will depend on the derivatization reagent used and should be optimized.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and a mobile phase gradient (e.g., a gradient of acetonitrile and water with a small amount of acid).

-

Inject the derivatized standards and samples.

-

Monitor the elution of the derivatized this compound at the wavelength of maximum absorbance for the derivative.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Note: This is a generalized protocol. Method development and validation would be required for the specific analysis of this compound, including optimization of the derivatization reaction, chromatographic conditions, and demonstration of accuracy, precision, linearity, and selectivity.

Conclusion

This compound is a valuable chemical reagent that requires careful and informed handling due to its potential hazards. By understanding its properties, recognizing the risks, and strictly adhering to the safety protocols outlined in this guide, researchers, scientists, and drug development professionals can minimize the risk of exposure and maintain a safe laboratory environment. The implementation of a comprehensive safety plan, including the use of appropriate personal protective equipment, proper ventilation, and established emergency procedures, is paramount when working with this and other hazardous chemicals.

References

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 2. HPLC determination of thiol drugs in pharmaceutical formulations using ethacrynic acid as a precolumn ultraviolet derivatization reagent | Semantic Scholar [semanticscholar.org]

- 3. acs.org [acs.org]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. reddit.com [reddit.com]

- 7. pharmtech.com [pharmtech.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. qmul.ac.uk [qmul.ac.uk]

The Nucleophilic Mechanism of 2-Mercaptoacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoacetamide (HSCH₂CONH₂) is a thiol-containing organic compound of significant interest in various scientific and industrial domains, including pharmaceutical sciences, materials science, and biochemistry. Its chemical behavior is largely dictated by the nucleophilic character of its sulfhydryl group. This guide provides a comprehensive technical overview of the mechanism of action of this compound as a nucleophile. It delves into the fundamental principles governing its reactivity, explores its participation in key chemical transformations, presents available quantitative data, details relevant experimental protocols, and visualizes its role in pertinent biological pathways.

Core Principles of this compound Nucleophilicity

The nucleophilicity of this compound is centered on the lone pairs of electrons on its sulfur atom. The reactivity of the thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (⁻SCH₂CONH₂), is a significantly more potent nucleophile than the neutral thiol.

The equilibrium between the thiol and thiolate forms is governed by the pKa of the sulfhydryl group. The predicted pKa of this compound is approximately 8.34. This indicates that at physiological pH (~7.4), a significant portion of the molecules will be in the more reactive thiolate form.

Key Factors Influencing Nucleophilicity:

-

pH: As the pH of the solution approaches and surpasses the pKa of the thiol group, the concentration of the more nucleophilic thiolate anion increases, leading to a higher reaction rate with electrophiles.

-

Solvent: Polar protic solvents can stabilize the thiolate anion through hydrogen bonding, which can influence its reactivity.

-

Electrophile Strength: The nature of the electrophilic partner significantly impacts the reaction rate. "Soft" electrophiles tend to react faster with the "soft" sulfur nucleophile of this compound, in accordance with Hard and Soft Acid and Base (HSAB) theory.

Key Nucleophilic Reactions of this compound

This compound participates in a variety of nucleophilic reactions, primarily through its sulfur atom. The most common and significant of these are nucleophilic substitution (Sₙ2), Michael addition, and thiol-disulfide exchange.

Nucleophilic Substitution (Sₙ2) Reactions

In Sₙ2 reactions, the thiolate anion of this compound acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. A classic example is the reaction with alkyl halides, such as iodoacetamide.

-

Mechanism: The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves the simultaneous formation of the S-C bond and breaking of the C-leaving group bond.

Michael Addition (Conjugate Addition)

This compound readily undergoes Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is of particular importance in biological systems, as many endogenous signaling molecules and synthetic drugs contain Michael acceptor moieties.

-

Mechanism: The thiolate anion adds to the β-carbon of the α,β-unsaturated system, which is electron-deficient due to resonance with the electron-withdrawing group. This results in the formation of a stable carbon-sulfur bond.

Thiol-Disulfide Exchange

This is a crucial reaction in biological redox chemistry. This compound can reduce disulfide bonds in proteins and other molecules through a series of nucleophilic attacks.

-

Mechanism: The reaction is initiated by the nucleophilic attack of the this compound thiolate on one of the sulfur atoms of the disulfide bond. This forms a mixed disulfide intermediate, which can then be further reduced by another molecule of this compound to yield two molecules of the free thiol and the oxidized disulfide form of this compound.

Quantitative Data on Nucleophilicity

While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be inferred from studies on structurally similar thiols like cysteine and glutathione. The reactivity of thiols is often quantified by their second-order rate constants (k₂) for reactions with standard electrophiles.

| Thiol Compound | pKa (Thiol Group) | Second-Order Rate Constant (k₂) with Iodoacetamide (M⁻¹s⁻¹) |

| This compound | ~8.34 (Predicted) | Data not readily available |

| Cysteine | ~8.3 | ~0.3 (at pH 7.0) |

| Glutathione | ~8.7 | ~0.1 (at pH 7.0) |

Note: The rate constants are pH-dependent and will increase as the pH approaches and exceeds the pKa of the thiol group. The data for cysteine and glutathione are provided for comparative purposes and were obtained under specific experimental conditions.

Experimental Protocols

Quantification of Thiol Groups using DTNB (Ellman's Reagent)

This is a widely used colorimetric assay to determine the concentration of free thiol groups in a sample.

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color with a maximum absorbance at 412 nm.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Stock Solution: 10 mM DTNB in the reaction buffer.

-

Thiol Standard: A known concentration of a standard thiol, such as L-cysteine or this compound itself, is prepared in the reaction buffer.

-

-

Assay Procedure:

-

A standard curve is generated using serial dilutions of the thiol standard.

-

The sample containing an unknown concentration of this compound is diluted in the reaction buffer.

-

DTNB stock solution is added to both the standards and the samples.

-

The reaction is allowed to proceed for 15 minutes at room temperature, protected from light.

-

The absorbance is measured at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

A standard curve of absorbance versus thiol concentration is plotted.

-

The concentration of this compound in the sample is determined from the linear regression of the standard curve.

-

Kinetic Analysis of Nucleophilic Reactions by NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time.

Principle: The disappearance of reactant signals and the appearance of product signals in the NMR spectrum are monitored over time to determine the reaction rate.

Methodology:

-

Sample Preparation:

-

A solution of this compound and the electrophile (e.g., an α,β-unsaturated ketone for a Michael addition) are prepared in a suitable deuterated solvent in an NMR tube.

-

An internal standard with a known concentration and a signal that does not overlap with reactant or product signals is added for accurate quantification.

-

-

NMR Data Acquisition:

-

The NMR spectrometer is set up to acquire spectra at regular time intervals.

-

The reaction is initiated, often by the addition of a catalyst or the final reactant, and data acquisition begins immediately.

-

-

Data Analysis:

-

The integrals of the characteristic peaks for the reactants and products are determined for each time point.

-

The concentration of each species is calculated relative to the internal standard.

-

The data is then fitted to the appropriate rate law (e.g., second-order) to determine the rate constant.

-

Visualizations of Mechanisms and Pathways

General Nucleophilic Substitution (Sₙ2) Mechanism

Caption: Sₙ2 reaction of this compound thiolate with an electrophile.

Michael Addition Mechanism

Caption: Michael addition of this compound to an α,β-unsaturated carbonyl.

Potential Role in the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 contains reactive cysteine residues that act as sensors for electrophiles. Small molecule nucleophiles, or molecules that can be metabolized to nucleophiles, can potentially modulate this pathway.

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This compound is a versatile nucleophile whose reactivity is primarily driven by its thiol group, especially in its deprotonated thiolate form. Its participation in fundamental organic reactions such as Sₙ2 substitutions and Michael additions underpins its utility in chemical synthesis and its interactions within biological systems. While specific kinetic data for this compound remains an area for further investigation, its reactivity can be reliably predicted and studied using established experimental protocols. The ability of this compound to interact with biological electrophiles suggests its potential for modulating cellular signaling pathways, representing a promising avenue for future research and drug development. This guide provides a foundational understanding for scientists and researchers aiming to leverage the nucleophilic properties of this compound in their work.

Unveiling 2-Mercaptoacetamide: A Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide (also known as thioglycolamide) is a versatile organosulfur compound with a rich history of applications spanning from industrial processes to cutting-edge drug discovery. Its unique properties, stemming from the presence of a reactive thiol group and an amide moiety, have rendered it a valuable tool in various scientific disciplines. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, historical applications, and the evolution of its role in science and technology.

Chemical and Physical Properties

This compound is a thiol derivative of acetamide with the chemical formula C₂H₅NOS.[1] The presence of the sulfhydryl group is central to its chemical reactivity and utility.

| Property | Value |

| Molecular Formula | C₂H₅NOS |

| Molecular Weight | 91.13 g/mol |

| CAS Number | 758-08-7 |

| Melting Point | 157.5-158.5 °C |

| Boiling Point | 279.3 °C at 760 mmHg |

| Density | 1.192 g/cm³ |

| pKa | 8.34 ± 0.10 (Predicted) |

| Appearance | Not specified in readily available sources |

| Solubility | Not specified in readily available sources |

The Dawn of this compound: Early Synthesis

While a definitive first synthesis remains elusive in readily available literature, a key early and frequently cited method for the preparation of this compound derivatives was detailed by H. Sokol and J. J. Ritter in 1948. Their work, published in the Journal of the American Chemical Society, focused on the reaction of thioglycolamide with halomethyl ketones. Although the primary focus was on the synthesis of substituted thiazoles, the preparation of the starting material, thioglycolamide (this compound), was a crucial prerequisite.

Historical Synthesis Methodology: Reaction of Chloroacetamide with a Sulfide Source

A common historical route to this compound involves the nucleophilic substitution of a halogen in a haloacetamide with a sulfur nucleophile. The synthesis can be conceptually broken down into the following steps:

Caption: General workflow for a historical synthesis of this compound.

Experimental Protocol (Conceptual)

-

Step 1: Synthesis of 2-Chloroacetamide. Chloroacetic acid is reacted with ammonia to form 2-chloroacetamide. This is a standard amidation reaction.

-

Step 2: Thiolation of 2-Chloroacetamide. 2-Chloroacetamide is then treated with a sulfide source, such as sodium hydrosulfide (NaSH), to replace the chlorine atom with a thiol group, yielding this compound.

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would have been optimized by early researchers to maximize yield and purity.

Early Applications: A Versatile Chemical Tool

In its early history, the applications of this compound were primarily centered around its chelating and reducing properties.

-

Chelating Agent: The thiol group of this compound exhibits a strong affinity for metal ions. This property made it a useful chelating agent in various industrial and analytical applications for sequestering or detecting metal ions.[2]

-

Precursor in Chemical Synthesis: Its reactivity made it a valuable precursor in the synthesis of other organic molecules.[2]

-

Antimicrobial Properties: Early studies also recognized its utility as an antimicrobial agent, leading to its incorporation in some antifungal and antibacterial formulations.[2]

The Modern Era: A Resurgence in Drug Discovery

While its classical applications remain relevant, the 21st century has witnessed a significant resurgence of interest in this compound within the field of drug development. This renewed focus is largely attributed to its role as a zinc-binding group in enzyme inhibitors.

Inhibition of Metallo-β-Lactamases

A significant area of contemporary research involves the use of N-aryl mercaptoacetamides as inhibitors of metallo-β-lactamases (MBLs). These bacterial enzymes are a major contributor to antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics. The thiol group of the mercaptoacetamide moiety can effectively coordinate with the zinc ions in the active site of MBLs, thereby inhibiting their activity.

Caption: Signaling pathway diagram of MBL inhibition by this compound derivatives.

This inhibitory action has the potential to restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains.

Conclusion

From its early, though not definitively documented, synthesis to its modern-day applications in the fight against antibiotic resistance, this compound has proven to be a molecule of enduring importance. Its journey through the annals of chemistry highlights the continuous evolution of scientific inquiry, where a compound once valued for its fundamental chemical properties is now being repurposed to address some of the most pressing challenges in medicine. The historical foundation laid by early chemists has provided the essential groundwork for contemporary researchers to unlock the full therapeutic potential of this remarkable molecule.

References

Unlocking the Therapeutic Potential of 2-Mercaptoacetamide Derivatives: A Technical Guide for Drug Discovery

A deep dive into the burgeoning research landscape of 2-mercaptoacetamide derivatives reveals a versatile scaffold with significant therapeutic promise across oncology, infectious diseases, and dermatology. This technical guide provides an in-depth analysis of key research areas, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to empower researchers and drug development professionals in their quest for novel therapeutics.

The unique chemical properties of the this compound core, particularly its ability to act as a zinc-binding group, have positioned its derivatives as potent inhibitors of various metalloenzymes. This has led to the exploration of their utility as antibacterial agents, anti-melanogenic compounds, and histone deacetylase (HDAC) inhibitors, with promising preclinical results.

Antibacterial Agents: A Multi-Pronged Attack on Bacterial Resistance and Virulence

A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria. This compound derivatives have emerged as a promising class of compounds that can combat this threat through a dual-action mechanism: inhibiting key resistance enzymes and neutralizing virulence factors.

Biological Activity: Targeting Metallo-β-Lactamases and LasB

N-aryl mercaptoacetamides have demonstrated potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3] Notably, these compounds have shown efficacy against clinically important MBLs such as IMP-7, VIM-1, and NDM-1.[1][2][3] In combination with antibiotics like imipenem, these derivatives can restore antibacterial activity against resistant strains.[1]

Simultaneously, these derivatives inhibit LasB, an elastase and key virulence factor of Pseudomonas aeruginosa.[1][4][5][6][7] By neutralizing LasB, these compounds can disrupt the bacterium's ability to cause tissue damage and evade the host immune system, offering a novel anti-virulence strategy.[1][5]

Table 1: Inhibitory Activity of this compound Derivatives against Bacterial Targets

| Compound | Target | IC50 (µM) | Reference |

| Compound 1 | IMP-7 | 0.86 ± 0.06 | [1] |

| Compound 1 | NDM-1 | 0.65 ± 0.04 | [1] |

| Compound 1 | VIM-1 | 2.2 ± 0.3 | [1] |

| Compound 26 | IMP-7 | 1.9 | |

| Compound 28 | NDM-1 | 1.5 | |

| Compound 26 | VIM-1 | 2.3 | |

| Compound 24 | IMP-7 | 11 | |

| Compound 24 | VIM-1 | 5.9 | |

| Compound 12 | LasB | 2.7 | [7] |

| Compound 13 | LasB | 0.5 | [7] |

| Compound 3 | LasB | 0.48 ± 0.04 | [6] |

Mechanism of Action: A Dual-Inhibition Strategy

The therapeutic strategy for these this compound derivatives involves a multi-target approach that simultaneously addresses antibiotic resistance and bacterial virulence. This is a significant advantage over traditional antibiotics, which primarily target bacterial growth and can lead to the rapid development of resistance.

Experimental Protocols

-

Amide Formation: Chloroacetyl chloride is added dropwise to a cooled solution of the corresponding aniline and diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

-

Thioacetate Formation: The resulting alkyl chloride undergoes an SN2 reaction with potassium thioacetate in acetone to yield the thioacetate derivative.

-

Hydrolysis: The thioacetate is hydrolyzed with aqueous potassium hydroxide (KOH) in methanol to afford the final thiol target molecule.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (broth and bacteria, no agent) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Anti-Melanogenic Agents: A Novel Approach to Hyperpigmentation

2-Mercapto-N-arylacetamide (2-MAA) analogs have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9] This makes them attractive candidates for the development of novel treatments for hyperpigmentation disorders.

Biological Activity: Potent Tyrosinase Inhibition

Several 2-MAA analogs exhibit significantly lower IC50 values against mushroom tyrosinase compared to the well-known inhibitor, kojic acid.[9] These compounds have also been shown to inhibit melanin production in B16F10 melanoma cells without significant cytotoxicity.[9]

Table 2: Tyrosinase Inhibitory Activity of 2-Mercapto-N-arylacetamide Analogs

| Compound | Target | IC50 (µM) | Reference |

| Analog 1 | Mushroom Tyrosinase | ~1.0 | [9] |

| Analog 2 | Mushroom Tyrosinase | ~1.5 | [9] |

| Analog 7 | Mushroom Tyrosinase | ~2.0 | [9] |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 24.3 | [9] |

Mechanism of Action: Downregulation of the MITF Signaling Pathway

While initially hypothesized to act by chelating copper ions in the tyrosinase active site, studies have shown that 2-MAA analogs do not participate in copper chelation.[9] Instead, their inhibitory effect is attributed to hydrogen bonding of the amide NH group and hydrophobic interactions of the aryl ring within the enzyme's active site.[9] Furthermore, these compounds can also downregulate the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, leading to a decrease in tyrosinase production.[9]

Experimental Protocols

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 6.8), a mushroom tyrosinase solution, and a substrate solution (L-DOPA or L-tyrosine). Dissolve the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Procedure (96-well plate):

-

To each well, add the phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate solution.

-

-

Measurement: Measure the absorbance at 475-490 nm in a kinetic mode for a set period (e.g., 20-30 minutes) at 37°C. The formation of dopachrome from the oxidation of the substrate results in an increase in absorbance.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone Deacetylase (HDAC) Inhibitors: A New Frontier in Cancer and Neurodegeneration

The mercaptoacetamide moiety serves as an effective zinc-binding group, making its derivatives potent inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs).[10][11] In particular, mercaptoacetamide-based compounds have shown high potency and selectivity for HDAC6, a class IIb HDAC primarily located in the cytoplasm.[11][12][13][14]

Biological Activity: Selective HDAC6 Inhibition

Several mercaptoacetamide derivatives have demonstrated nanomolar IC50 values for HDAC6 and excellent selectivity over other HDAC isoforms.[12][14][15] This selectivity is crucial as it may mitigate the side effects associated with pan-HDAC inhibitors. The inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin.[12][15]

Table 3: HDAC6 Inhibitory Activity of Mercaptoacetamide Derivatives

| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |

| Indole analogue 7e | HDAC6 | 11 | High | [12] |

| Quinoline analogue 13a | HDAC6 | 2.8 | Excellent | [12] |

| Compound 2a | HDAC6 | 7.9 | - | [15] |

| Compound 11 (n=3) | Total HDAC | 390 | - | [14] |

| Compound 36 (R) | HDAC6 | 280 | - | [14] |

Therapeutic Potential and Mechanism of Action

HDAC6 plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses.[11][16][17] Its dysregulation is implicated in the pathology of cancer and neurodegenerative diseases.[16][17][18]

In cancer , HDAC6 is involved in oncogenic transformation, resistance to apoptosis, and metastasis.[16][18] Inhibition of HDAC6 can disrupt these processes and sensitize cancer cells to other therapies.[18]

In neurodegenerative diseases like Alzheimer's and Parkinson's, HDAC6 is involved in the clearance of misfolded protein aggregates.[16][17] While its exact role is complex, selective HDAC6 inhibition is being explored as a therapeutic strategy to modulate protein degradation pathways and reduce neuroinflammation.[17][19]

Experimental Protocols

-

Reagent Preparation: Prepare an HDAC assay buffer, a solution of recombinant HDAC6 enzyme, and a fluorogenic HDAC6 substrate. Dissolve test compounds in a suitable solvent.

-

Assay Procedure (96-well plate):

-

Add the assay buffer, test compound (at various concentrations), and diluted HDAC6 enzyme to each well.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development and Measurement: Add a developer solution to stop the reaction and generate a fluorescent signal. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: The fluorescence signal is proportional to HDAC6 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HEK cells) and treat with various concentrations of the mercaptoacetamide-based HDAC6 inhibitor for a specified time.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated α-tubulin. Also, probe for total α-tubulin or a housekeeping protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon treatment with the inhibitor.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their ability to effectively bind to zinc ions in the active sites of various metalloenzymes opens up a wide range of therapeutic possibilities. The research highlighted in this guide demonstrates their potential as multi-target antibacterial agents, innovative anti-melanogenic compounds, and selective HDAC6 inhibitors for the treatment of cancer and neurodegenerative diseases. The provided data, protocols, and pathway visualizations offer a solid foundation for further research and development in this exciting field. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their preclinical promise into clinical success.

References

- 1. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The roles of Microphthalmia Transcription Factor and pigmentation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of mercaptoacetamide-based HDAC6 inhibitors via a lean inhibitor strategy: screening, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. alliedacademies.org [alliedacademies.org]

- 19. researchgate.net [researchgate.net]

2-Mercaptoacetamide: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide, a bifunctional organic molecule featuring both a nucleophilic thiol group and a carboxamide moiety, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural characteristics allow for its participation in a wide array of chemical transformations, leading to the construction of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, with a particular focus on its applications in the synthesis of heterocyclic compounds and its role in the development of therapeutic agents. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of relevant synthetic workflows and biological pathways are presented to facilitate its practical application in the research and drug development landscape.

Core Applications in Heterocyclic Synthesis

This compound serves as a readily available and reactive starting material for the synthesis of various sulfur and nitrogen-containing heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds.

Thiazole Synthesis via Hantzsch-Type Reaction

The Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, typically involves the condensation of an α-haloketone with a thioamide. While thiourea is a common reactant, this compound can be employed to introduce a functionalized side chain at the 2-position of the thiazole ring. The reaction proceeds through an initial S-alkylation of the thiol group of this compound by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the substituted thiazole.

Experimental Protocol: Synthesis of 2-(Thiazol-2-ylthio)acetamide Derivatives

A general procedure for the synthesis of thiazole derivatives using this compound involves its reaction with an appropriate α-haloketone.

-

Materials: this compound, α-haloketone (e.g., phenacyl bromide), ethanol, sodium acetate.

-

Procedure:

-

Dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.

-

Add a base such as sodium acetate (1.1 eq) to the mixture to facilitate the reaction and neutralize the generated acid.

-

Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified thiazole derivative.

-

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Phenacyl Bromide | 2-((4-phenylthiazol-2-yl)thio)acetamide | Varies | General Method |